molecular formula C21H25N3O3S2 B2668626 (E)-4-(N-butyl-N-methylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-84-8

(E)-4-(N-butyl-N-methylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2668626
CAS No.: 850910-84-8
M. Wt: 431.57
InChI Key: NSECZPCIIOARMW-QURGRASLSA-N
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Description

(E)-4-(N-Butyl-N-methylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic small molecule featuring a benzothiazole core, a structure recognized for its diverse pharmacological potential . This compound is of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture, which includes a sulfonamide group and a benzothiazolylidene scaffold, is structurally analogous to compounds investigated for their activity as ion channel blockers . Such compounds are frequently explored for their potential to modulate T-type calcium channels or voltage-gated sodium channels, making them valuable tools for researching novel treatments for neurological disorders, neuropathic pain, and epilepsy . Furthermore, derivatives based on the benzothiazole structure have demonstrated promising binding affinities to biological targets like serum albumin (BSA) and DNA, suggesting potential applications in oncological research . The characterized molecules were analyzed for BSA- and DNA-binding properties via UV-visible spectroscopy by the Benesi–Hildebrand method and fluorescence spectroscopy by the Stern–Volmer method . In silico predictions of similar compounds indicate properties consistent with potential oral bioavailability . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-4-6-15-23(3)29(26,27)17-13-11-16(12-14-17)20(25)22-21-24(5-2)18-9-7-8-10-19(18)28-21/h7-14H,4-6,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSECZPCIIOARMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(N-butyl-N-methylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₂S
  • Molecular Weight : 357.46 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study on related benzamide derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including colon cancer cells (HCT-116) and breast cancer cells (MCF-7) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

The proposed mechanism of action for this compound can be hypothesized based on its structural features:

  • Inhibition of Enzyme Activity : Many sulfonamide derivatives act as enzyme inhibitors. The sulfonamide moiety could interfere with key metabolic pathways in cancer cells.
  • Interaction with DNA : The presence of aromatic rings may facilitate intercalation into DNA, disrupting replication and transcription processes.
  • Targeting Specific Receptors : Similar compounds have been shown to interact with nuclear receptors, modulating gene expression related to cell growth and apoptosis .

Case Studies and Research Findings

StudyFindings
Study on Benzamide Derivatives Demonstrated significant inhibition of HCT-116 cell proliferation with IC50 values comparable to known chemotherapeutics.
Research on Thiazole Compounds Found that thiazole derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting a potential pathway for this compound.
Mechanistic Insights Highlighted the role of apoptosis induction and cell cycle arrest in enhancing the anticancer effects of similar compounds.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to (E)-4-(N-butyl-N-methylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide. Research indicates that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation and induce apoptosis in human cancer cells, suggesting that modifications to the benzothiazole moiety can enhance anticancer activity .

Antimicrobial Activity

The compound's structural features allow it to interact with biological targets effectively, leading to antimicrobial properties. Studies have demonstrated that benzothiazole derivatives possess activity against a range of bacteria and fungi. The sulfonamide group in particular enhances the compound's ability to inhibit microbial growth by interfering with folate synthesis pathways .

Anti-inflammatory Effects

Research into the anti-inflammatory potential of similar compounds has revealed promising results. Derivatives of benzothiazole have been shown to exhibit anti-inflammatory activity by inhibiting key inflammatory mediators such as cytokines and prostaglandins. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the benzothiazole core through cyclization reactions.
  • Introduction of the sulfamoyl group via nucleophilic substitution.
  • Coupling reactions to attach the butyl and ethyl substituents.

These synthetic methodologies have been optimized to improve yield and purity, making the compound more accessible for research purposes .

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to validate the chemical structure and ensure that the compound meets the required specifications for further biological testing .

Anticancer Activity Study

In a recent study, a derivative of this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents. Molecular docking studies suggested that the compound binds effectively to target proteins involved in cancer progression, highlighting its potential as a lead compound for drug development .

Antimicrobial Efficacy Evaluation

Another case study focused on evaluating the antimicrobial activity of compounds structurally related to this compound against clinically relevant pathogens. The study found that these compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential utility in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfamoyl benzamide derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on substituent variations, molecular properties, and inferred biological implications.

Structural Analogues and Substituent Analysis

Compound Name Sulfamoyl Group Substitution Benzothiazole/Thiazole Substituents Molecular Weight (g/mol) Key Features/Inferences
(E)-4-(N-butyl-N-methylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (Target) N-butyl-N-methyl 3-ethyl ~478.60 Moderate lipophilicity; ethyl group may enhance metabolic stability .
4-[benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methylbenzo[d]thiazol-2-ylidene)benzamide N-benzyl-N-methyl 4-ethoxy, 3-methyl ~522.65 Increased steric bulk from benzyl group; ethoxy substitution may improve solubility .
4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-4-methoxybenzo[d]thiazol-2-ylidene)benzamide (Z-isomer) N-butyl-N-methyl 3-ethyl, 4-methoxy (Z-configuration) ~494.62 Z-isomer may exhibit distinct binding kinetics; methoxy enhances electron density .
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide N,N-diethyl 4-(4-nitrophenyl)thiazole ~486.55 Nitrophenyl group introduces strong electron-withdrawing effects; higher reactivity .
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide Azepane (7-membered ring) sulfonyl 3-ethyl, 4-fluoro ~505.63 Fluorine substitution improves membrane permeability; azepane adds conformational flexibility .

Key Observations

Substituent Impact on Lipophilicity: The N-butyl-N-methyl group in the target compound balances lipophilicity and steric hindrance compared to bulkier substituents like N-benzyl () or rigid azepane ().

Electronic Effects :

  • Electron-donating groups (e.g., methoxy in ) stabilize the benzothiazole ring, whereas electron-withdrawing nitro groups () may enhance electrophilic interactions in biological targets.

Stereochemical Considerations :

  • The (E)-configuration in the target compound likely imposes spatial constraints distinct from the (Z)-isomer in , affecting binding to chiral enzyme pockets.

Hypothesized Bioactivity

The ethyl group at the 3-position may confer selectivity over analogues with methyl or fluorinated substituents .

Q & A

Q. Optimization Tips :

  • Catalysts : Use palladium catalysts or Lewis acids (e.g., ZnCl₂) to improve coupling efficiency .
  • Temperature Control : Maintain reflux temperatures (80–120°C) for condensation steps to minimize side products.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity products .

Basic: How should researchers characterize the structural integrity and purity of this compound?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm substituent integration (e.g., ethyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 7.0–8.5 ppm) and E-configuration via coupling constants (J = 12–16 Hz for trans-alkenyl protons) .
    • ¹³C NMR : Verify carbonyl (δ 165–170 ppm) and sulfonamide (δ 45–55 ppm for N-methyl) signals .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities .

Advanced: What experimental approaches resolve contradictions between computational predictions and observed biological activity data?

Discrepancies often arise from ligand-receptor docking inaccuracies or unaccounted solvation effects. Methodological solutions include:

Enhanced Docking Protocols :

  • Use ensemble docking with multiple receptor conformations to capture dynamic binding pockets .
  • Apply molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess stability of predicted binding poses .

Experimental Validation :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to validate computational affinity predictions .
  • Mutagenesis Studies : Modify key residues in the target protein (e.g., ATP-binding pockets) to test docking hypotheses .

Advanced: How can researchers design in vitro and in vivo models to evaluate pharmacokinetics and toxicity?

Q. In Vitro Models :

  • Hepatic Microsomes : Assess metabolic stability by monitoring parent compound depletion over time (CYP450 enzyme activity) .
  • Caco-2 Monolayers : Measure permeability (Papp) to predict oral bioavailability .

Q. In Vivo Models :

  • Rodent Pharmacokinetics : Administer via intravenous/oral routes and collect plasma samples for LC-MS/MS analysis to calculate AUC, t1/2, and clearance .
  • Toxicology Screening :
    • Acute Toxicity : Dose escalation studies in mice (OECD 423 guidelines) to determine LD50.
    • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay to detect DNA damage .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical purity?

Flow Chemistry : Implement continuous-flow reactors for precise control of reaction parameters (residence time, temperature), reducing E/Z isomerization risks .

Chiral Auxiliaries : Use enantiopure intermediates (e.g., Evans auxiliaries) during sulfamoylation to preserve stereochemistry .

Process Analytical Technology (PAT) : Integrate real-time FTIR or Raman spectroscopy to monitor reaction progress and adjust conditions dynamically .

Basic: What are the primary functional groups influencing this compound’s reactivity?

  • Sulfamoyl Group (-SO2NR2) : Participates in hydrogen bonding with biological targets and undergoes nucleophilic substitution .
  • Benzothiazole Ring : Enhances π-π stacking with aromatic residues in enzymes, critical for inhibitory activity .
  • Amide Linkage : Stabilizes the E-configuration via resonance and resists hydrolysis under physiological pH .

Advanced: How can researchers elucidate the mechanism of action against cancer cell migration?

Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., MMPs, integrins) post-treatment .

Invasion Assays : Boyden chamber assays with Matrigel to quantify inhibition of cell migration .

Western Blotting : Detect changes in metastasis-related proteins (e.g., E-cadherin, vimentin) .

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